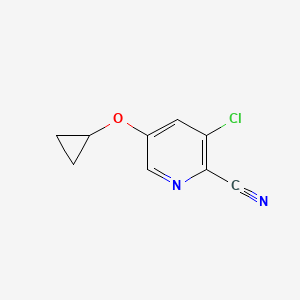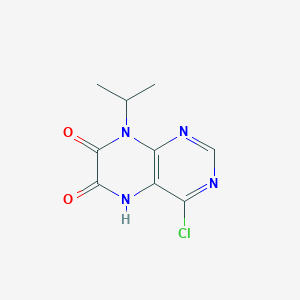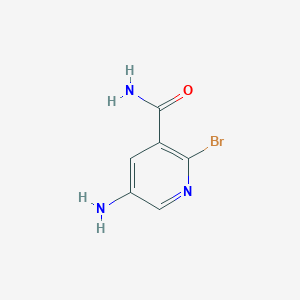![molecular formula C14H9N3O B15230404 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one](/img/structure/B15230404.png)
1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Dihydro-2H-pyrimido[4,5-a]carbazol-2-one is a heterocyclic compound with the molecular formula C14H9N3O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,11-Dihydro-2H-pyrimido[4,5-a]carbazol-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction typically requires heating and may involve the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,11-Dihydro-2H-pyrimido[4,5-a]carbazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimido[4,5-a]carbazole compounds .
Aplicaciones Científicas De Investigación
1,11-Dihydro-2H-pyrimido[4,5-a]carbazol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazole:
Carbazole Derivatives: Compounds with a carbazole core structure, known for their diverse biological activities and applications in materials science.
Uniqueness
1,11-Dihydro-2H-pyrimido[4,5-a]carbazol-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H9N3O |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C14H9N3O/c18-14-15-7-8-5-6-10-9-3-1-2-4-11(9)16-13(10)12(8)17-14/h1-7H,(H2,15,17,18) |
Clave InChI |
FDRDRYQPBCPZRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C=CC4=CNC(=O)NC4=C3N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


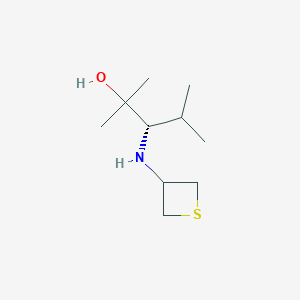

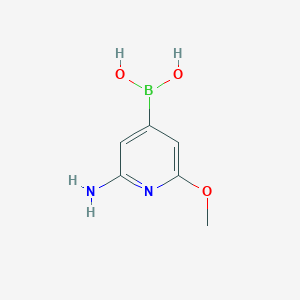

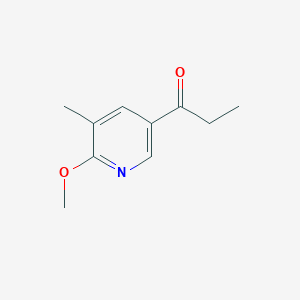
![3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)


